N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-((6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-((6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophene ring, a methyl group, and a tetrahydrocyclopenta[c]chromen moiety, making it an interesting subject for chemical research and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-((6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)acetamide typically involves multiple steps:
Formation of the Dioxidotetrahydrothiophene Ring: This step involves the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the Methyl Group: Methylation can be achieved using methyl iodide in the presence of a base like potassium carbonate.
Synthesis of the Tetrahydrocyclopenta[c]chromen Moiety: This involves cyclization reactions starting from appropriate precursors, often using Lewis acids as catalysts.
Coupling Reaction: The final step involves coupling the synthesized intermediates using reagents like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation, especially at the sulfur atom in the dioxidotetrahydrothiophene ring.
Reduction: Reduction reactions can target the carbonyl groups in the tetrahydrocyclopenta[c]chromen moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, the compound may serve as a probe to study the function of specific enzymes or receptors due to its potential binding properties.
Medicine
In medicine, the compound could be investigated for its therapeutic potential, particularly in targeting specific pathways involved in diseases.
Industry
Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-((6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The dioxidotetrahydrothiophene ring and the tetrahydrocyclopenta[c]chromen moiety may facilitate binding to specific sites, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide: Lacks the tetrahydrocyclopenta[c]chromen moiety.
N-methyl-2-((6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)acetamide: Lacks the dioxidotetrahydrothiophene ring.
Uniqueness
The uniqueness of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-((6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)acetamide lies in its combined structural features, which may confer distinct chemical and biological properties not observed in the similar compounds listed above.
Properties
Molecular Formula |
C20H23NO6S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methyl-2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetamide |
InChI |
InChI=1S/C20H23NO6S/c1-12-17(26-10-18(22)21(2)13-8-9-28(24,25)11-13)7-6-15-14-4-3-5-16(14)20(23)27-19(12)15/h6-7,13H,3-5,8-11H2,1-2H3 |
InChI Key |
NEEXZHFKWASOKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)N(C)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.